molecular formula C16H20BrNO3S B2914089 N-(3-bromophenyl)(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonamide CAS No. 133232-73-2

N-(3-bromophenyl)(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonamide

Cat. No.: B2914089
CAS No.: 133232-73-2
M. Wt: 386.3
InChI Key: HCGSDWMMJYKWLJ-UHFFFAOYSA-N
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Description

N-(3-Bromophenyl)(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonamide ( 133232-73-2) is a high-value chemical reagent with the molecular formula C16H20BrNO3S and a molecular weight of 386.3 g/mol . This norbornane-derived sulfonamide features a bromophenyl group, making it a versatile building block for medicinal chemistry and drug discovery research, particularly in the synthesis and exploration of novel small-molecule libraries . The compact, rigid bicyclic framework of the 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane core can be used to impose conformational restraint, potentially enhancing a compound's binding affinity and selectivity toward biological targets . Researchers can leverage this compound to develop structure-activity relationships (SAR) by utilizing the bromine atom as a handle for further functionalization via cross-coupling reactions . Available with purities of 90% and above, it is supplied for laboratory research applications . This product is intended for research purposes and is not classified as a drug or approved for any human use. Safety and Handling: This compound requires careful handling. Safety warnings indicate it may be harmful if swallowed, in contact with skin, or if inhaled. It is recommended to wear protective equipment and handle it in a well-ventilated area. For detailed handling and storage information, refer to the Safety Data Sheet (SDS) .

Properties

IUPAC Name

N-(3-bromophenyl)-1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrNO3S/c1-15(2)11-6-7-16(15,14(19)8-11)10-22(20,21)18-13-5-3-4-12(17)9-13/h3-5,9,11,18H,6-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCGSDWMMJYKWLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)NC3=CC(=CC=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-bromophenyl)(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonamide typically involves multiple steps, starting with the formation of the bicyclic heptanone core. This can be achieved through a Diels-Alder reaction, followed by subsequent functional group modifications.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale synthesis often requires careful control of temperature, pressure, and the use of specific catalysts to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, N-(3-bromophenyl)(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonamide can be used as a probe to study biological systems. Its bromophenyl group can be utilized for labeling or tracking purposes in biochemical assays.

Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism by which N-(3-bromophenyl)(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonamide exerts its effects involves interactions with specific molecular targets. The bromophenyl group can engage in halogen bonding, while the bicyclic heptanone core can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate biological pathways and influence the compound's biological activity.

Comparison with Similar Compounds

Aryl Substituent Variations

  • N-(2-(2-Phenylthiazol-4-yl)ethyl) Derivative (4b): This compound () replaces the 3-bromophenyl group with a 2-phenylthiazol-4-yl ethylamine moiety.
  • N-(5-Adamantan-1-yl-1,3,4-thiadiazol-2-yl) Derivative (17): The adamantane-thiadiazole hybrid () demonstrates enhanced cytotoxicity when conjugated to the bicyclic core.

Stereochemical Considerations

  • Stereoisomers in Ferrocenyl Derivatives (4a, 4b) :
    highlights stereochemical variations in ferrocenylmethylene-substituted analogs. The (1S,4S,E) and (1S,4S,Z) isomers exhibit distinct NMR profiles (e.g., δ 4.45 ppm for 4a vs. δ 4.35 ppm for 4b in $ ^1H $ NMR), underscoring the impact of stereochemistry on electronic environments .
  • (1S,4R) vs. (1R) Configurations :
    Compounds with (1S,4R)-configured bicyclic cores () show preferential bioactivity in antimicrobial assays compared to their (1R) counterparts, likely due to optimized target binding .

Antimicrobial Activity

  • Dimethyltetradecan-1-aminium Bromide Derivative :
    This quaternary ammonium derivative () exhibits potent activity against S. aureus (MIC = 1.05 µmol/L) and E. coli (MIC = 2.2 µmol/L), attributed to its amphiphilic structure disrupting bacterial membranes .
  • Adamantane-Thiadiazole Hybrid (17) :
    Compound 17 () synergizes with topotecan to enhance cytotoxicity, likely by inhibiting DNA repair enzymes like TDP1 .

Cytotoxicity and Drug Synergy

  • Ferrocenylmethylene Derivatives (4a, 4b) :
    These compounds () show moderate anticancer activity, with IC$_{50}$ values in the micromolar range, though less potent than adamantane hybrids .

Table 1. Comparative Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Bioactivity Reference
Target Compound C${16}$H${19}$BrNO$_3$S 386.29 N/A Under investigation
4b (Thiazole derivative) C${21}$H${27}$ClN$2$O$3$S 455.0 144–145 Not reported
Dimethyltetradecan-1-aminium Bromide C${26}$H${48}$BrN$2$O$3$S 558.6 N/A Antimicrobial
Adamantane-Thiadiazole Hybrid (17) C${19}$H${25}$N$3$O$3$S$_2$ 415.5 N/A Cytotoxicity enhancer

Key Research Findings and Implications

Substituent-Driven Bioactivity: The 3-bromophenyl group’s electronegativity may enhance target binding compared to non-halogenated analogs, though direct comparisons require further data .

Stereochemical Sensitivity : (1S,4R) configurations consistently outperform other stereoisomers in bioactivity, suggesting a pharmacophoric preference for this orientation .

Hybridization Strategies : Conjugating the bicyclic core with lipophilic groups (e.g., adamantane) or charged moieties (e.g., quaternary ammonium) optimizes bioavailability and target engagement .

Biological Activity

N-(3-bromophenyl)(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonamide, identified by its CAS number 133232-73-2, is a compound with significant potential in pharmaceutical applications. Its unique structure combines a bicyclic system with a sulfonamide moiety, which is often associated with various biological activities, including antimicrobial and anticancer properties.

  • Molecular Formula : C₁₆H₂₀BrNO₃S
  • Molecular Weight : 386.3 g/mol
  • Structure : The compound features a bromophenyl group attached to a bicyclic heptane structure, which contributes to its biological interactions.

Antimicrobial Activity

Research has indicated that sulfonamide derivatives exhibit notable antimicrobial properties. A study evaluating the efficacy of various sulfonamide compounds revealed that modifications in their structure could enhance their activity against bacterial strains such as Escherichia coli and Staphylococcus aureus. The specific role of the bromophenyl group in enhancing the compound's lipophilicity may contribute to improved membrane penetration and subsequent antimicrobial effects .

Anticancer Properties

The compound's potential as an anticancer agent has been explored through various in vitro studies. For instance, derivatives of bicyclic compounds have shown selective cytotoxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for therapeutic applications, minimizing side effects associated with conventional chemotherapy. A comparative analysis of similar compounds demonstrated that modifications at the 3-position of the phenyl ring significantly influenced growth inhibition in cancerous cells .

The mechanism by which this compound exerts its biological effects may involve:

Case Studies

StudyFindings
Pendergrass et al. (2023)Investigated various N-sulfonyl derivatives for their effect on tumor cell motility and growth inhibition; highlighted similar structures with promising results against liver cancer cell lines .
Nutt (2023)Focused on synthetic pathways for N-heterocyclic compounds; noted that modifications to bicyclic structures can enhance anticancer activity without affecting non-tumorigenic cells .

Q & A

Basic: What synthetic routes are most effective for preparing N-(3-bromophenyl)(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonamide?

Answer:
The compound is synthesized via sulfonamide coupling between a camphor-derived sulfonyl chloride and a bromophenylamine. Key steps include:

  • Sulfonyl chloride activation : Use (1S,4R)- or (1R,4S)-10-camphorsulfonyl chloride to introduce stereochemistry .
  • Nucleophilic substitution : React with 3-bromophenylamine under anhydrous conditions (e.g., DCM, 0–5°C) to minimize hydrolysis.
  • Purification : Flash column chromatography (20% Et₂O/hexane) yields ~50–67% purity .
    Critical parameters :
  • Anhydrous solvents and inert atmosphere to prevent side reactions.
  • Stereochemical control via enantiopure camphor derivatives (e.g., [α]D²⁵ = ±38° for enantiomers) .

Advanced: How does stereochemistry at the bicyclo[2.2.1]heptane core influence pharmacological activity?

Answer:
The bicyclo[2.2.1]heptane scaffold’s stereochemistry (e.g., 1S,4R vs. 1R,4S) dictates binding affinity to biological targets like neuronal Kv7 channels. For example:

  • (1S,4R)-enantiomers show enhanced Kv7 activation due to complementary hydrophobic interactions in the channel’s binding pocket .
  • Optical rotation data ([α]D²⁵ = +37.5° vs. -38.1°) correlates with enantiomeric efficacy in electrophysiological assays .
    Methodological insight : Use chiral HPLC or X-ray crystallography (e.g., CCDC deposition codes) to verify stereochemical integrity .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Confirm regiochemistry via methyl resonances (δ 0.92–1.08 ppm for CH₃ groups) and bicyclo[2.2.1]heptane protons (δ 1.47–2.0 ppm) .
  • HRMS : Validate molecular weight (e.g., [M+H]+ at m/z 215.0434 for brominated analogs) .
  • IR spectroscopy : Detect sulfonamide S=O stretches (~1307 cm⁻¹) and carbonyl (C=O) at ~1641 cm⁻¹ .

Advanced: How can contradictory crystallography and solution-phase NMR data be resolved for this compound?

Answer:
Discrepancies arise from dynamic effects (e.g., rotameric equilibria in solution vs. solid-state rigidity):

  • X-ray crystallography : Resolves absolute configuration (e.g., R/S assignments for bromomethyl groups) .
  • VT-NMR : Variable-temperature studies (e.g., -40°C to 80°C) identify coalescence points for conformational exchange .
    Example : For N-(bromomethyl)bicyclo derivatives, solid-state structures show planar sulfonamide geometry, while solution NMR indicates restricted rotation .

Basic: What are the critical storage conditions to ensure compound stability?

Answer:

  • Temperature : Store at 0–6°C in airtight containers to prevent thermal decomposition .
  • Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the sulfonamide group .
  • Light sensitivity : Protect from UV exposure to prevent bromophenyl bond cleavage .

Advanced: What strategies mitigate low yields in copper-catalyzed amidation steps during synthesis?

Answer:
Low yields (<70%) in amidation (e.g., GP-8 protocols) result from:

  • Ligand cooperativity : Use bidentate ligands (e.g., phenanthroline) to stabilize Cu(I) intermediates and suppress off-cycle pathways .
  • Photoredox activation : Irradiate at 450 nm to accelerate electron transfer, reducing reaction time from 24h to 6h .
  • Substrate pre-activation : Pre-form the sulfonamide anion with NaH to enhance nucleophilicity .

Basic: How is enantiomeric excess (ee) quantified for this compound?

Answer:

  • Chiral HPLC : Use a Chiralpak® AD-H column (hexane/i-PrOH = 90:10) to resolve enantiomers (retention times: 12.3 min vs. 14.7 min) .
  • Polarimetry : Measure [α]D²⁵ values (±38° for pure enantiomers) and calculate ee via ([α]obs/[α]max) × 100 .

Advanced: What computational methods predict the compound’s binding modes to Kv7 channels?

Answer:

  • Molecular docking (AutoDock Vina) : Use Kv7.2/7.3 homology models (PDB: 6CM4) to simulate sulfonamide interactions with S4-S5 linker residues .
  • MD simulations (GROMACS) : Assess stability of ligand-channel complexes over 100 ns trajectories (RMSD < 2.0 Å indicates stable binding) .
    Key finding : The 3-bromophenyl group occupies a hydrophobic cleft, while the sulfonamide forms hydrogen bonds with Arg213 .

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